molecular formula C9H12N2O B12823756 4-(1H-Imidazol-5-yl)cyclohex-3-enol

4-(1H-Imidazol-5-yl)cyclohex-3-enol

Cat. No.: B12823756
M. Wt: 164.20 g/mol
InChI Key: GENFQSJIOCFIDS-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-5-yl)cyclohex-3-enol is a compound that features an imidazole ring attached to a cyclohexenol structure. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The cyclohexenol part of the molecule adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-5-yl)cyclohex-3-enol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can lead to the formation of imidazole derivatives . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of imidazole-containing compounds often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include catalytic reactions, solvent-free conditions, and the use of microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-5-yl)cyclohex-3-enol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the imidazole ring or the cyclohexenol part of the molecule.

    Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include catalytic HBr and DMSO for oxidation, and various reducing agents for reduction reactions. Substitution reactions often involve the use of halides or other electrophiles under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole derivatives with different substituents, while reduction can yield partially or fully reduced imidazole compounds .

Scientific Research Applications

4-(1H-Imidazol-5-yl)cyclohex-3-enol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-5-yl)cyclohex-3-enol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with cellular membranes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-5-yl)cyclohex-3-enol is unique due to its combination of an imidazole ring with a cyclohexenol structure. This combination provides distinct chemical properties and potential reactivity that are not found in simpler imidazole derivatives .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)cyclohex-3-en-1-ol

InChI

InChI=1S/C9H12N2O/c12-8-3-1-7(2-4-8)9-5-10-6-11-9/h1,5-6,8,12H,2-4H2,(H,10,11)

InChI Key

GENFQSJIOCFIDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1O)C2=CN=CN2

Origin of Product

United States

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